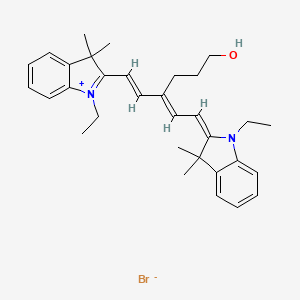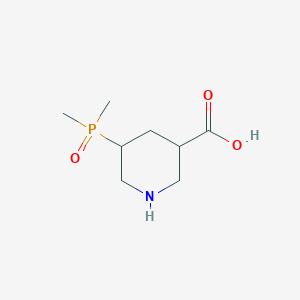
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is a positively charged nitrogen-containing heterocycle, and its extended conjugated system, which contributes to its stability and reactivity.
Métodos De Preparación
The synthesis of 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide typically involves multiple steps, including the formation of the indolium core and the subsequent functionalization of the molecule. The synthetic route often starts with the preparation of the indoline precursor, followed by the introduction of the ethylidene groups and the final bromination step. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of advanced materials and as a dye in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and DNA.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide stands out due to its unique structural features and reactivity. Similar compounds include other indolium derivatives and conjugated systems, such as:
- 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-3H-indol-1-ium bromide
- 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3H-indol-1-ium bromide These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C32H41BrN2O |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
(E,6E)-4-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-6-(1-ethyl-3,3-dimethylindol-2-ylidene)hex-4-en-1-ol;bromide |
InChI |
InChI=1S/C32H41N2O.BrH/c1-7-33-27-17-11-9-15-25(27)31(3,4)29(33)21-19-24(14-13-23-35)20-22-30-32(5,6)26-16-10-12-18-28(26)34(30)8-2;/h9-12,15-22,35H,7-8,13-14,23H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
IDWJPJRWXBANCZ-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2C(/C1=C\C=C(/CCCO)\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[Br-] |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=CC=C(CCCO)C=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)





![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)


![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
